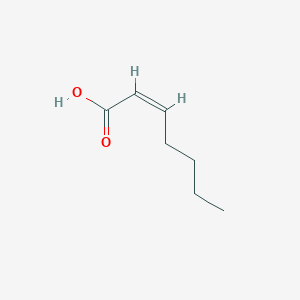

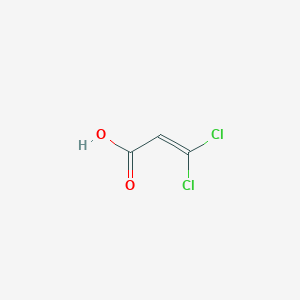

(Z)-2-Heptenoic acid

説明

(Z)-2-Heptenoic acid is a carboxylic acid that belongs to the family of unsaturated fatty acids. It is a colorless liquid with a pungent odor and is commonly used in the food and fragrance industry. (Z)-2-Heptenoic acid has also been found to have various scientific research applications due to its unique chemical properties. In

科学的研究の応用

Insect Pheromone Research

- (Z)-2-Heptenoic acid derivatives have been identified as components in the volatiles from virgin females of certain beetle species, eliciting electrophysiological responses in males. This compound shows attractant activity and is suggested as a component of female sex pheromones in insect communication studies (Cork et al., 1991).

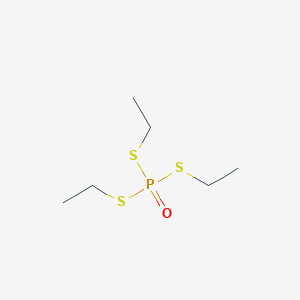

Radiopharmaceutical Research

- Derivatives of (Z)-2-Heptenoic acid have been utilized in the synthesis of high-affinity antagonists for thromboxane A2/prostaglandin H2 receptors. These compounds, through radioiodination, have potential applications in the development of new tools for the characterization of specific receptors (Mais et al., 1991).

Metal-Organic Frameworks (MOFs) for Detection Applications

- (Z)-2-Heptenoic acid and its derivatives are involved in the design and functionalization of MOFs, particularly in enhancing selectivity and sensitivity for detecting specific substances like trinitrophenol, indicating potential applications in environmental monitoring and hazardous substance detection (Xing et al., 2017).

Synthesis of Trisubstituted Olefins

- (Z)-2-Heptenoic acid derivatives are used in the stereospecific preparation of trisubstituted olefins, demonstrating its utility in organic synthesis and chemical manufacturing processes (Kobayashi et al., 1973).

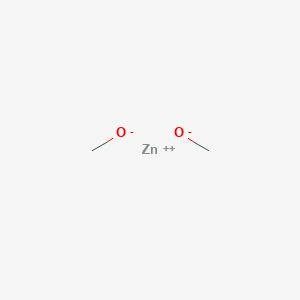

Controlled-Release Insect Pheromone Formulations

- Zinc-layered hydroxide nanohybrids intercalated with hexenoic acid, a derivative of (Z)-2-Heptenoic acid, have been developed for controlled-release insect pheromone applications. These formulations demonstrate potential in environmentally safe pesticide materials for crop protection (Ahmad et al., 2015).

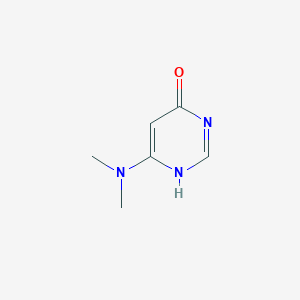

Fluorescent Chemosensors for Zinc Ion Detection

- Research has developed fluorescent chemosensors incorporating derivatives of (Z)-2-Heptenoic acid for selective and sensitive detection of zinc ions. These chemosensors are applicable in biological imaging and monitoring intracellular zinc concentrations (Saha et al., 2011).

特性

CAS番号 |

1577-31-7 |

|---|---|

製品名 |

(Z)-2-Heptenoic acid |

分子式 |

C7H12O2 |

分子量 |

128.17 g/mol |

IUPAC名 |

(Z)-hept-2-enoic acid |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5- |

InChIキー |

YURNCBVQZBJDAJ-WAYWQWQTSA-N |

異性体SMILES |

CCCC/C=C\C(=O)O |

SMILES |

CCCCC=CC(=O)O |

正規SMILES |

CCCCC=CC(=O)O |

その他のCAS番号 |

1577-31-7 |

同義語 |

(Z)-2-Heptenoic acid |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)